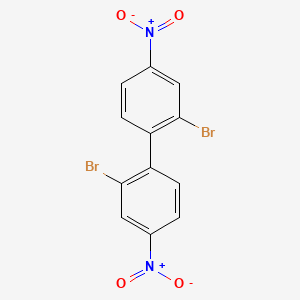

2,2'-Dibromo-4,4'-dinitro-1,1'-biphenyl

Description

Properties

Molecular Formula |

C12H6Br2N2O4 |

|---|---|

Molecular Weight |

401.99 g/mol |

IUPAC Name |

2-bromo-1-(2-bromo-4-nitrophenyl)-4-nitrobenzene |

InChI |

InChI=1S/C12H6Br2N2O4/c13-11-5-7(15(17)18)1-3-9(11)10-4-2-8(16(19)20)6-12(10)14/h1-6H |

InChI Key |

CZWXXUYJHQBGHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=C(C=C(C=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Ullmann Coupling Approach

One of the most established synthetic methods to prepare 2,2'-Dibromo-4,4'-dinitro-1,1'-biphenyl is through an Ullmann coupling reaction. This method involves the copper-catalyzed coupling of suitably substituted bromonitrobenzene derivatives under controlled conditions.

- Starting Material: 2,5-dibromonitrobenzene

- Catalyst: Copper powder (activated)

- Solvent: Dry dimethylformamide (DMF)

- Temperature: Approximately 120°C

- Atmosphere: Inert gas (argon) to prevent oxidation

- Reaction Time: Several hours, typically 12-24 h

- Yield: High yield reported, often exceeding 70% after purification

This approach leverages the copper-mediated biaryl coupling to form the biphenyl core with bromine and nitro substituents precisely positioned. Recrystallization from ethanol or similar solvents yields the pure compound as pale yellow crystals.

An alternative preparation involves stepwise introduction of bromine and nitro groups on a biphenyl precursor:

- Step 1: Bromination of biphenyl at the 2,2' positions using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination.

- Step 2: Nitration of the dibromobiphenyl intermediate using a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperatures to selectively introduce nitro groups at the 4,4' positions.

This method requires careful control of reaction conditions to prevent undesired substitution or decomposition. It is less commonly used industrially due to challenges in regioselectivity and purification.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products Formed:

Reduction: The reduction of nitro groups results in the formation of 2,2’-dibromo-4,4’-diamino-1,1’-biphenyl.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds such as carbazoles and dibenzosiloles.

Explosives Research: Due to the presence of nitro groups, it is also studied for its potential use in the synthesis of energetic materials.

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl involves its ability to undergo various chemical transformations The nitro groups act as strong electron-withdrawing groups, influencing the reactivity of the compoundThese properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl

- CAS Number : 91371-12-9

- Molecular Formula : C₁₂H₆Br₂N₂O₄

- Molecular Weight : 402.00 g/mol .

Structural Features: This compound consists of a biphenyl backbone substituted with bromine (Br) and nitro (NO₂) groups at the 2,2' and 4,4' positions, respectively. The electron-withdrawing nitro groups and bulky bromine atoms confer unique electronic and steric properties, making it valuable in organic synthesis and materials science .

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl with structurally similar biphenyl derivatives:

Electronic and Reactivity Differences

Nitro vs. tert-Butyl Groups :

- The nitro groups in 4,4'-Dibromo-2,2'-dinitrobiphenyl enhance electron deficiency, facilitating electrophilic substitution reactions. In contrast, tert-butyl groups in 2,2'-Dibromo-4,4'-di-tert-butylbiphenyl provide steric bulk, favoring Suzuki-Miyaura cross-coupling reactions .

- Nitro groups also increase thermal stability, making the compound suitable for high-temperature applications in electronics .

- Microflow systems enable selective monolithiation for sequential functionalization .

Research Findings and Data

Performance in Electronic Devices

- OLED Efficiency: Derivatives of 4,4'-Dibromo-2,2'-dinitrobiphenyl achieve external quantum efficiencies (EQE) up to 2.8% in non-doped white OLEDs, comparable to DPVBi-based devices but with improved color stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.